![molecular formula C6H5Br2N B152559 3-Bromo-2-(bromomethyl)pyridine CAS No. 754131-60-7](/img/structure/B152559.png)
3-Bromo-2-(bromomethyl)pyridine
Overview
Description
3-Bromo-2-(bromomethyl)pyridine is a brominated pyridine derivative that serves as a key intermediate in the synthesis of various heterocyclic compounds. The presence of bromine atoms makes it a versatile reagent in cross-coupling reactions and in the construction of complex molecular architectures.
Synthesis Analysis
The synthesis of related bromopyridine derivatives has been reported in several studies. For instance, a series of cyclopalladated 2-(4-bromophenyl)pyridine complexes were synthesized and characterized, demonstrating the utility of brominated pyridines in forming metal complexes with potential applications in catalysis and luminescence . Another study reported the synthesis of 3-arylthieno[2,3-b]pyridines from 2-bromopyridines, highlighting a key iodine-mediated cyclization step . Additionally, the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different conditions has been described, showcasing the chemical diversity accessible from bromopyridine substrates .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of a 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated, revealing intermolecular hydrogen bonding and π-π interactions that stabilize the crystal structure .
Chemical Reactions Analysis
Bromopyridines are known to participate in various chemical reactions. The regiocontrolled nucleophilic aromatic substitution (SNAr) reaction on 2,3-dihalopyridines with NaSMe to obtain bromo(methylthio)pyridines is one such reaction, which serves as a precursor for further synthetic transformations . Additionally, 3-bromo-2-pyrone has been used in Diels-Alder cycloadditions, demonstrating the reactivity of brominated heterocycles in forming new carbon-carbon bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives have been characterized through experimental and computational studies. For instance, the synthesis, spectroscopic, and single-crystal XRD analysis of 3-bromo-5-(2,5-difluorophenyl)pyridine provided insights into its electronic and nonlinear optical properties, as well as its biological activity . The mass spectrum and polarography of 3-(3′-pyridinyloxymethyl)pyridine and its diquaternary salts have also been studied, offering information on the electrochemical behavior of these compounds .
Scientific Research Applications
Synthesis of Natural Alkaloids
3-Bromo-2-(bromomethyl)pyridine is utilized in the selective palladium-mediated functionalization of the Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine heterocyclic system, facilitating the total synthesis of natural alkaloids variolin B and deoxyvariolin B. This process involves a series of reactions including installation of the pyrimidine moiety, hydrolysis, and decarboxylation to produce these complex molecules in good yield (Baeza et al., 2010).
Development of Hyperbranched Polyelectrolytes
In another research context, derivatives of 3-Bromo-2-(bromomethyl)pyridine, specifically 3,5-bis(bromomethyl)pyridine hydrobromide, were synthesized from 3,5-lutidine and used to produce new hyperbranched polyelectrolytes. This work highlights the compound's potential in creating materials with unique electrical properties, where the electron-attractive effect of pyridinium groups significantly influences the reactivity of the -CH2Br end groups (Monmoton et al., 2008).
Role in Organic Synthesis
3-Bromo-2-(bromomethyl)pyridine plays a crucial role in the synthesis of 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of rupatadine. A new preparation method for this compound reported a simple, efficient, and environmentally friendly approach, using 5-methylnicotinic acid as the starting material and achieving a 65.9% overall yield (Guo et al., 2015).
Structural Analysis and Activity
Structural analysis of 3-bromomethyl-2-chloro-quinoline, closely related to 3-Bromo-2-(bromomethyl)pyridine, through X-ray crystallography revealed intricate details about its crystalline form, indicating potential applications in material science and molecular engineering. This work contributes to understanding the molecular geometry and interactions within similar compounds (Kant et al., 2010).
Antibacterial and Antimicrobial Studies
While not directly involving 3-Bromo-2-(bromomethyl)pyridine, studies on similar brominated pyridine derivatives, like 5-Bromo-2-(trifluoromethyl)pyridine, have demonstrated significant antibacterial and antimicrobial activities. These studies suggest potential applications for 3-Bromo-2-(bromomethyl)pyridine and its derivatives in developing new antimicrobial agents (Vural & Kara, 2017).
Safety and Hazards
“3-Bromo-2-(bromomethyl)pyridine” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . It should be stored in a well-ventilated place, kept container tightly closed, and stored locked up .
Future Directions
While specific future directions for “3-Bromo-2-(bromomethyl)pyridine” were not found, brominated compounds like it are often used as building blocks in organic synthesis . They participate as substrates in many reactions associated with aryl halides, such as the Heck reaction and Buchwald-Hartwig coupling .
Mechanism of Action
Target of Action
3-Bromo-2-(bromomethyl)pyridine is a brominated pyridine derivative. It is primarily used as a building block in organic synthesis . The compound’s primary targets are typically other organic molecules in a reaction mixture. It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The mode of action of 3-Bromo-2-(bromomethyl)pyridine involves its interaction with its targets through a process known as transmetalation . In this process, the bromomethyl group on the pyridine ring can be replaced by other groups, allowing the formation of new carbon-carbon bonds . This makes it a valuable reagent in the synthesis of complex organic molecules.
Biochemical Pathways
The specific biochemical pathways affected by 3-Bromo-2-(bromomethyl)pyridine would depend on the specific reaction it is used in. In the context of the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Pharmacokinetics
Its physical properties such as boiling point and density have been reported .
Result of Action
The result of the action of 3-Bromo-2-(bromomethyl)pyridine is the formation of new organic compounds. For example, it can participate in the synthesis of colorimetric and fluorescence chemosensors . It can also be used in the preparation of various organic compounds, including ether ligands .
properties
IUPAC Name |
3-bromo-2-(bromomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIZOBDAEIFYGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
754131-60-7 | |
Record name | 3-bromo-2-(bromomethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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